![molecular formula C14H23ClN4O3 B5676259 (3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)
(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical structure of interest belongs to a class of compounds that feature a piperidine core, substituted with various functional groups including a triazole ring. These types of structures are common in medicinal chemistry due to their binding potential to various biological targets.
Synthesis Analysis
Synthetic routes for similar compounds typically involve multi-step reactions including cyclization, alkylation, and substitution reactions. For instance, similar structures have been obtained through methods that involve the condensation of piperidin-4-yl derivatives with appropriate aldehydes or ketones, followed by nucleophilic substitution reactions (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds typically involves X-ray crystallography and spectroscopic methods such as NMR and IR. These methods provide information on the molecular conformation, stereochemistry, and functional group orientation (Maharramov et al., 2011).
Chemical Reactions and Properties
Compounds with a piperidine and triazole framework participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their chemical properties are influenced by the nature and position of substituents on the piperidine ring and the triazole moiety (Kotzamani, Gourdoupis, & Stamos, 1994).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the molecular structure and substituents. For similar compounds, crystal packing can be influenced by weak intermolecular interactions, such as hydrogen bonding and π-π interactions (Arulraj et al., 2019).
properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O3/c1-10-9-19(7-5-14(10,21)6-8-22-2)12(20)4-3-11-16-13(15)18-17-11/h10,21H,3-9H2,1-2H3,(H,16,17,18)/t10-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCZDSBOHFQNNJ-QMTHXVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CCC2=NC(=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCC2=NC(=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.